molecular formula C12H6Br2O B1605596 2,7-Dibromodibenzofuran CAS No. 65489-80-7

2,7-Dibromodibenzofuran

Cat. No.: B1605596
CAS No.: 65489-80-7
M. Wt: 325.98 g/mol
InChI Key: VRGIPEHRKNLRIY-UHFFFAOYSA-N
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Description

2,7-Dibromodibenzofuran is an organic compound with the molecular formula C({12})H({6})Br(_{2})O It is a derivative of dibenzofuran, where two bromine atoms are substituted at the 2 and 7 positions of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromodibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran. This reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromodibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atoms can yield dibenzofuran or other partially reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) under hydrogen atmosphere are typical.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzofurans, while oxidation can produce dibenzofuran-2,7-dione.

Scientific Research Applications

2,7-Dibromodibenzofuran has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

    Environmental Studies: The compound is studied for its behavior and transformation in the environment, particularly in the context of brominated organic pollutants.

Mechanism of Action

The mechanism by which 2,7-dibromodibenzofuran exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of bromine atoms, which are good leaving groups in substitution reactions. In materials science, its electronic properties are influenced by the conjugated dibenzofuran ring system, which can participate in charge transport and light emission processes.

Comparison with Similar Compounds

    2,8-Dibromodibenzofuran: Similar in structure but with bromine atoms at the 2 and 8 positions.

    3,7-Dibromodibenzofuran: Bromine atoms are located at the 3 and 7 positions.

    Dibenzofuran: The parent compound without bromine substitution.

Uniqueness: 2,7-Dibromodibenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications where precise control over molecular structure is required, such as in the synthesis of tailored organic materials.

Properties

IUPAC Name

2,7-dibromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGIPEHRKNLRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215800
Record name Dibenzofuran, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65489-80-7
Record name Dibenzofuran, 2,7-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065489807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10215800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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